

# An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

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## Compound of Interest

Compound Name: (3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183

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This technical guide provides a comprehensive overview of the physicochemical properties of **(3-Methylpiperidin-1-yl)acetic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a plausible synthetic methodology, and presents visualizations of the molecular structure and a conceptual synthetic pathway.

## Physicochemical Properties

**(3-Methylpiperidin-1-yl)acetic acid**, a substituted piperidine derivative, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	157.21 g/mol	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	PubChem[1]
CAS Number	883542-90-3	PubChem[1]
IUPAC Name	2-(3-methylpiperidin-1-yl)acetic acid	PubChem[1]
Canonical SMILES	CC1CCCN(C1)CC(=O)O	PubChem[1]
InChI Key	FVULGLRBNFRVTR-UHFFFAOYSA-N	PubChem[1]
Exact Mass	157.110278721 Da	PubChem[1]
XLogP3	-1.1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Polar Surface Area	40.5 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

## Conceptual Synthetic Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of **(3-Methylpiperidin-1-yl)acetic acid** was not identified in the literature search, a standard synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-alkylation of 3-methylpiperidine with a two-carbon electrophile containing a carboxylic acid or a precursor group.

Objective: To synthesize **(3-Methylpiperidin-1-yl)acetic acid** from 3-methylpiperidine.

Proposed Method: Nucleophilic Substitution

This protocol involves the reaction of 3-methylpiperidine with an ethyl haloacetate followed by hydrolysis of the resulting ester.

**Materials:**

- 3-Methylpiperidine
- Ethyl bromoacetate (or ethyl chloroacetate)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
- Sodium hydroxide or potassium hydroxide
- Water
- Ethanol or Methanol
- Hydrochloric acid
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

**Procedure:**

- N-Alkylation:
  - In a round-bottom flask, dissolve 3-methylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
  - Stir the mixture at room temperature.
  - Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution.
  - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

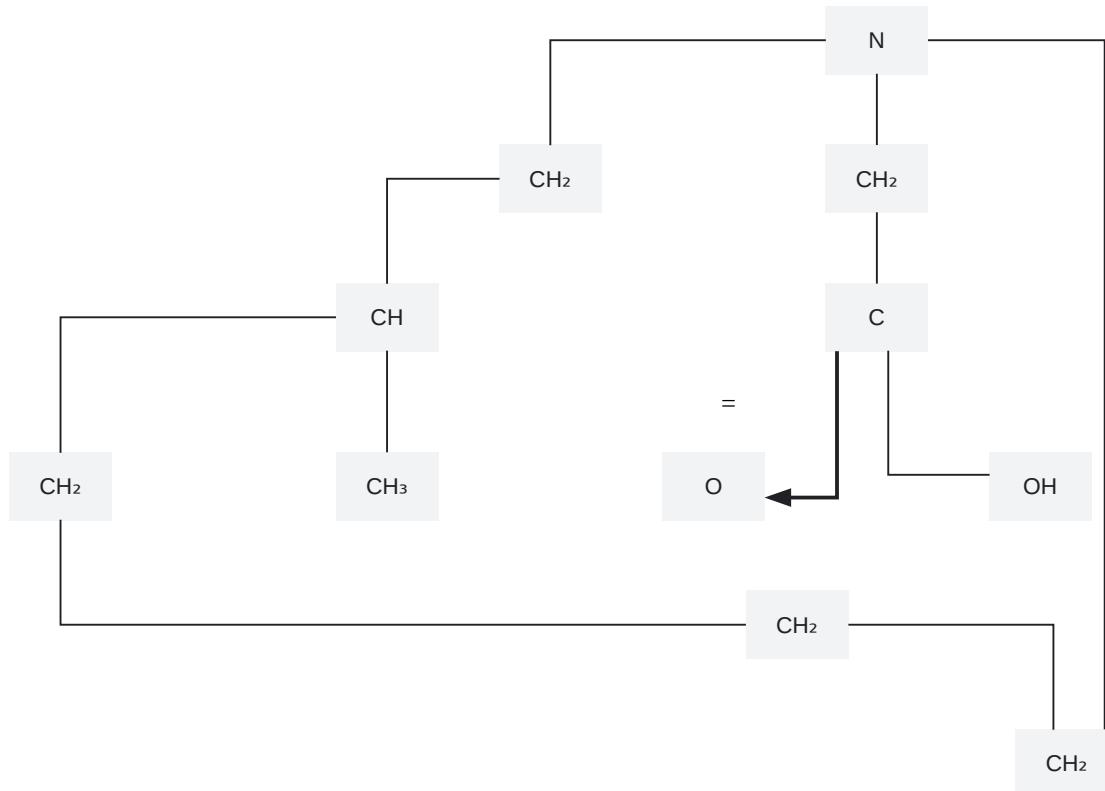
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.
- Purify the crude ester using flash column chromatography if necessary.
- Ester Hydrolysis:
  - Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate in a mixture of ethanol and water.
  - Add an aqueous solution of sodium hydroxide (2.0 equivalents).
  - Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
  - Once the hydrolysis is complete, remove the ethanol under reduced pressure.
  - Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid.
  - The product, **(3-Methylpiperidin-1-yl)acetic acid**, may precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Visualizations

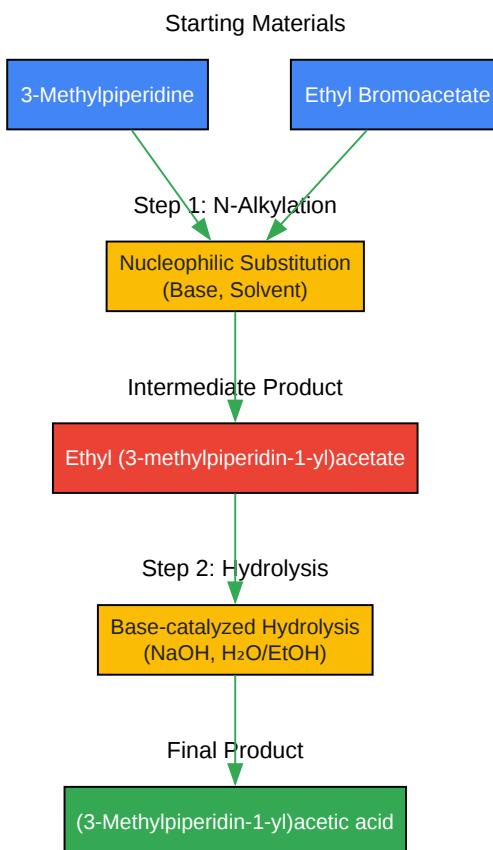
The following diagrams illustrate the chemical structure of **(3-Methylpiperidin-1-yl)acetic acid** and a logical workflow for its proposed synthesis.

(3-Methylpiperidin-1-yl)acetic acid Structure

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Caption: Chemical structure of **(3-Methylpiperidin-1-yl)acetic acid**.

## Conceptual Synthesis Workflow

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Caption: A logical workflow for the synthesis of the target compound.

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## References

- 1. (3-Methylpiperidin-1-yl)acetic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub> | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]
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